![molecular formula C16H8Cl4F6 B6360091 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane CAS No. 119757-43-6](/img/structure/B6360091.png)
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is a synthetic organic compound characterized by the presence of four chlorine atoms and two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane typically involves the chlorination of ethane derivatives. One common method includes the reaction of chlorinated ethane with trifluoromethyl-substituted benzene derivatives under controlled conditions. Industrial production may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated and fluorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated and fluorinated groups contribute to its binding affinity and specificity. Pathways involved in its action include modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: Similar in its chlorinated ethane backbone but lacks the trifluoromethyl-substituted phenyl groups.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound has a similar structure but different substituents.
The uniqueness of this compound lies in its combination of chlorinated and fluorinated groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUIPJONKNSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
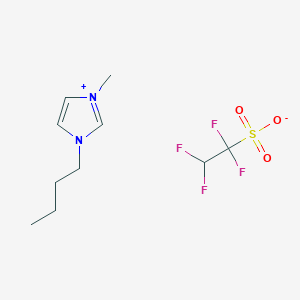
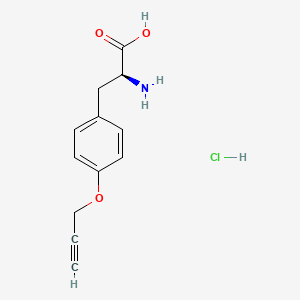
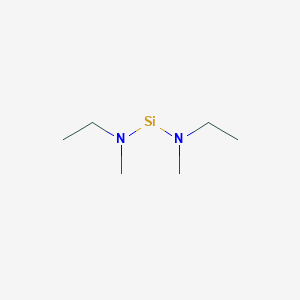
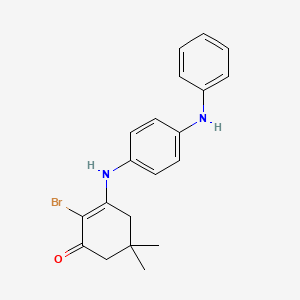
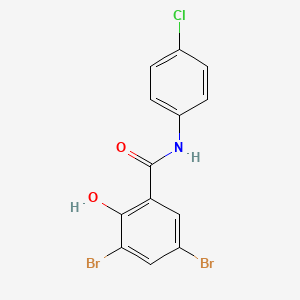
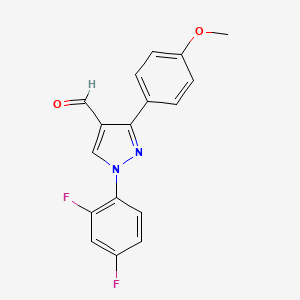
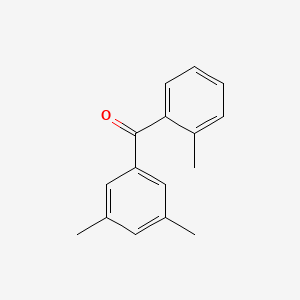
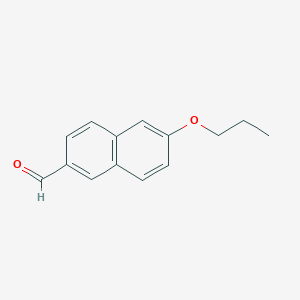
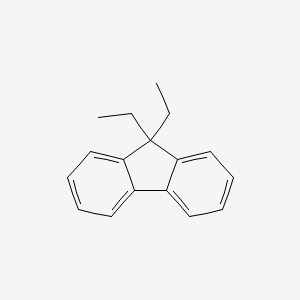
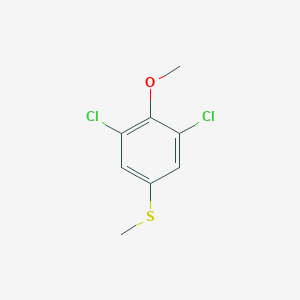
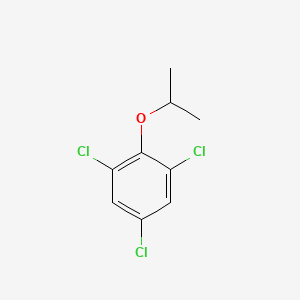
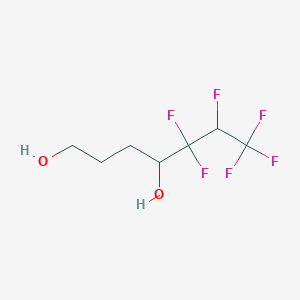
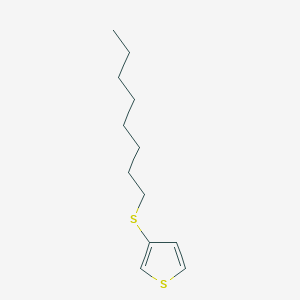
![Calix[6]hydroquinone](/img/structure/B6360106.png)
